molecular formula C15H14O3S B6402110 5-Methoxy-3-(3-methylthiophenyl)benzoic acid CAS No. 1262006-29-0

5-Methoxy-3-(3-methylthiophenyl)benzoic acid

Cat. No.: B6402110
CAS No.: 1262006-29-0
M. Wt: 274.3 g/mol
InChI Key: QMMRHHAOMGXHGS-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C15H14O3S and a molecular weight of 274.3 g/mol . This compound is characterized by a methoxy group attached to a benzoic acid core, with a 3-methylthiophenyl substituent. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(3-methylthiophenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophenol and 5-methoxybenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 3-methylthiophenol and 5-methoxybenzoic acid, which forms the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring quality control measures are in place to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-3-(3-methylthiophenyl)benzoic acid can undergo oxidation reactions, particularly at the sulfur atom in the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The methoxy group and the thiophenyl group can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Methoxy-3-(3-methylthiophenyl)benzoic acid is used as a reference standard in analytical chemistry for the development and validation of analytical methods .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine: While not directly used as a therapeutic agent, this compound can serve as a lead compound in drug discovery programs, where its structure is modified to develop new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3-methylthiophenyl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

    5-Methoxybenzoic acid: Similar in structure but lacks the thiophenyl group.

    3-Methylthiophenol: Contains the thiophenyl group but lacks the benzoic acid core.

    3-(3-Methylthiophenyl)benzoic acid: Similar but lacks the methoxy group.

Uniqueness: 5-Methoxy-3-(3-methylthiophenyl)benzoic acid is unique due to the presence of both the methoxy group and the 3-methylthiophenyl group attached to the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

3-methoxy-5-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-13-7-11(6-12(8-13)15(16)17)10-4-3-5-14(9-10)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMRHHAOMGXHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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